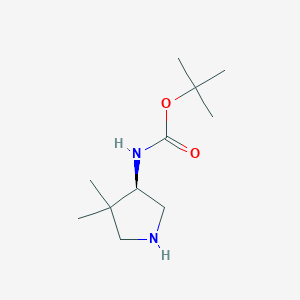![molecular formula C8H10N2 B3252834 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 219834-79-4](/img/structure/B3252834.png)
1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
“1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are known for their broad spectrum of pharmacological properties .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized using a post-Ugi modification strategy .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis : An efficient synthesis method for 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride was developed using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by debenzylation. This process is scalable for multigram production (Nechayev et al., 2013).
Novel Synthesis Routes : Novel synthesis routes for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines were developed using a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds, under mild conditions (Vilches-Herrera et al., 2013).
Antibacterial Activity : Some 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showed in vitro antibacterial activity, indicating potential pharmaceutical applications (Toja et al., 1986).
Applications in Organic Chemistry and Materials Science
Synthesis of Novel Nitroxides : The synthesis of novel pyridine-annulated pyrrolidine nitroxides was achieved through a Grignard approach. This demonstrates its utility in creating complex organic molecules (Jayawardena, 2020).
Sulfonamide-Based Compounds : 1,3-Dioxopyrrolo[3,4-c]pyridines containing sulfonamide groups were synthesized, highlighting its versatility in creating bioactive molecules (Ikaunieks et al., 2015).
Optical and Electronic Properties : Pyridine derivatives, including this compound, were explored for their optical and diode characteristics, showing potential for application in electronics and photonics (Zedan et al., 2020).
Direcciones Futuras
The future directions for the research and development of “1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” and its derivatives could involve further exploration of their pharmacological properties, optimization of their synthesis process, and investigation of their potential applications in various fields such as medicine .
Propiedades
IUPAC Name |
1-methyl-2,3-dihydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-10-5-3-7-6-9-4-2-8(7)10/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDNNOKMBGISOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3252783.png)

![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3252798.png)

![2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile](/img/structure/B3252816.png)



